![molecular formula C17H18N2 B12889313 (E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine CAS No. 61205-76-3](/img/structure/B12889313.png)
(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Pyrrolidin-1-yl)benzylidene)aniline is an organic compound that features a pyrrolidine ring attached to a benzylidene aniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyrrolidin-1-yl)benzylidene)aniline typically involves the reaction of aniline with pyrrolidine under basic conditions. The reaction is catalyzed by a base, such as potassium hydroxide, and is carried out in a suitable solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes condensation to form the final product.
Industrial Production Methods
While specific industrial production methods for N-(2-(Pyrrolidin-1-yl)benzylidene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-(Pyrrolidin-1-yl)benzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or other reduced derivatives.
科学的研究の応用
N-(2-(Pyrrolidin-1-yl)benzylidene)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism by which N-(2-(Pyrrolidin-1-yl)benzylidene)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity, while the benzylidene aniline structure can interact with various biological pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects .
類似化合物との比較
Similar Compounds
N-(2-(Pyrrolidin-1-yl)aniline): Similar structure but lacks the benzylidene group.
N-(2-(Pyrrolidin-1-yl)benzylamine): Similar structure but with an amine group instead of an aniline.
Uniqueness
N-(2-(Pyrrolidin-1-yl)benzylidene)aniline is unique due to the presence of both the pyrrolidine ring and the benzylidene aniline structure. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
61205-76-3 |
|---|---|
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC名 |
N-phenyl-1-(2-pyrrolidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C17H18N2/c1-2-9-16(10-3-1)18-14-15-8-4-5-11-17(15)19-12-6-7-13-19/h1-5,8-11,14H,6-7,12-13H2 |
InChIキー |
WYCUMYVHHQHOGQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=CC=C2C=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


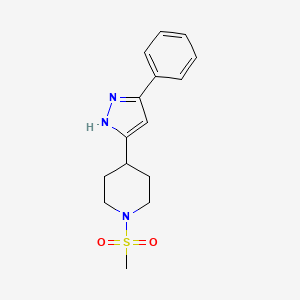
![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12889256.png)

![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)
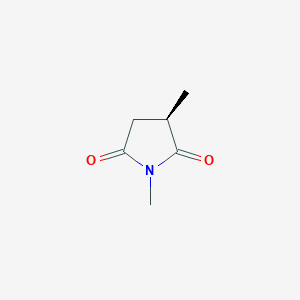
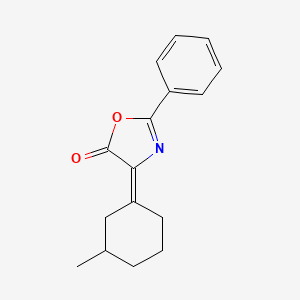
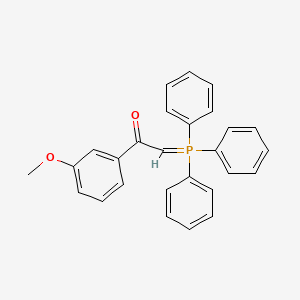
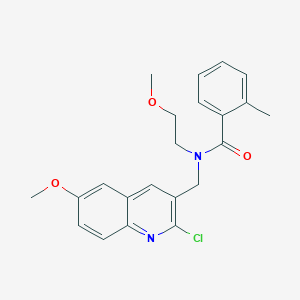
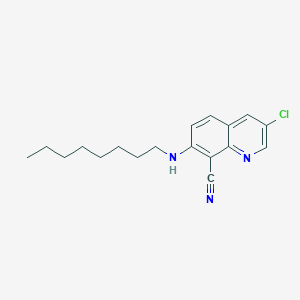


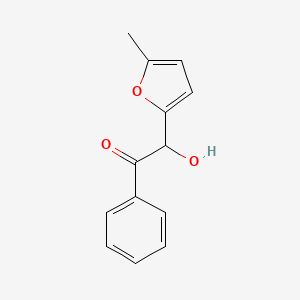
![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)
![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)
